molecular formula C7H14ClNO3 B13577074 methyl2-(aminomethyl)oxolane-3-carboxylatehydrochloride,Mixtureofdiastereomers

methyl2-(aminomethyl)oxolane-3-carboxylatehydrochloride,Mixtureofdiastereomers

Cat. No.: B13577074
M. Wt: 195.64 g/mol
InChI Key: FESWYXKDUSTITA-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)oxolane-3-carboxylate hydrochloride is a heterocyclic organic compound featuring a tetrahydrofuran (oxolane) ring substituted with an aminomethyl group at position 2 and a methyl ester at position 2. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical formulations. The compound exists as a mixture of diastereomers due to stereochemical variability at the 2- and 3-positions of the oxolane ring. This stereochemical complexity can influence its physicochemical properties, pharmacokinetics, and biological activity .

Diastereomer mixtures are common in drug development when individual stereoisomers exhibit complementary or synergistic effects. However, they pose challenges in purification and characterization.

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

methyl 2-(aminomethyl)oxolane-3-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-10-7(9)5-2-3-11-6(5)4-8;/h5-6H,2-4,8H2,1H3;1H

InChI Key

FESWYXKDUSTITA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCOC1CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(aminomethyl)oxolane-3-carboxylate hydrochloride typically involves the reaction of oxolane derivatives with aminomethyl groups under specific conditions. One common method involves the esterification of oxolane-3-carboxylic acid with methanol in the presence of a catalyst, followed by the introduction of an aminomethyl group through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)oxolane-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxolane derivatives, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-(aminomethyl)oxolane-3-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(aminomethyl)oxolane-3-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The oxolane ring provides structural stability and can participate in various chemical reactions, enhancing the compound’s overall reactivity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Comparable Compounds :

Milnacipran Hydrochloride: A cyclopropane-based serotonin-norepinephrine reuptake inhibitor (SNRI) with an aminomethyl group and carboxamide functionality .

Baclofen: A γ-aminobutyric acid (GABA) analog with a chlorophenyl group and carboxylic acid.

Pregabalin: A γ-amino acid derivative with a branched alkyl chain, used as an anticonvulsant.

Table 1: Structural and Functional Group Comparison
Property Target Compound Milnacipran Hydrochloride Baclofen Pregabalin
Core Structure Oxolane ring Cyclopropane ring Aryl ring Branched alkyl chain
Functional Groups Aminomethyl, methyl ester, hydrochloride Aminomethyl, diethyl carboxamide, HCl Carboxylic acid, Cl Carboxylic acid
Stereochemistry Diastereomeric mixture Racemic mixture Single enantiomer Single enantiomer
Salt Form Hydrochloride Hydrochloride Free acid Free acid

Physicochemical Properties

  • Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to free bases like baclofen or pregabalin. Milnacipran’s carboxamide group enhances polarity but reduces solubility relative to esters .
  • In contrast, carboxylic acids (e.g., baclofen) are more polar and less lipid-soluble.
Table 2: Physicochemical Data
Property Target Compound Milnacipran Hydrochloride Baclofen
Molecular Weight (g/mol) ~207.6 (calculated) 246.75 213.66
LogP (Predicted) 0.8 1.2 -1.1
Water Solubility High (due to HCl salt) Moderate Low

Pharmacological and Pharmacokinetic Profiles

  • Target Compound : The ester group may act as a prodrug, with hydrolysis to a carboxylic acid altering activity. Diastereomers could exhibit divergent binding affinities or metabolic stability.
  • Milnacipran: As an SNRI, it inhibits norepinephrine and serotonin reuptake. Its cyclopropane ring confers rigidity, enhancing target engagement compared to flexible oxolane systems .
  • Baclofen/Pregabalin: Both modulate GABAergic signaling but lack the aminomethyl-heterocycle motif, resulting in distinct mechanisms.
Table 3: Pharmacokinetic Comparison
Property Target Compound Milnacipran Hydrochloride Pregabalin
Half-life Not reported 6–8 hours 6.3 hours
Metabolism Ester hydrolysis (predicted) Hepatic (CYP3A4) Renal excretion
Bioavailability Unknown 85–90% ≥90%

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